

SR2640 Hydrochloride: A Technical Guide for Asthma Research

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Compound of Interest

Compound Name: SR2640 hydrochloride

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Introduction

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT₁ and CysLT₂.^{[1][2][3]} Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma. They induce potent bronchoconstriction, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the infiltration of inflammatory cells, particularly eosinophils, into the airways. By blocking the action of LTD₄ and LTE₄ at their receptors, **SR2640 hydrochloride** serves as a valuable tool for investigating the role of the cysteinyl leukotriene pathway in asthma and for the preclinical evaluation of potential anti-asthmatic therapies. This technical guide provides an in-depth overview of **SR2640 hydrochloride**, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.

Physicochemical Properties

SR2640 hydrochloride is a synthetic molecule with the following properties:

Property	Value
Chemical Name	2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride
Molecular Formula	C ₂₃ H ₁₉ ClN ₂ O ₃
Molecular Weight	406.87 g/mol
CAS Number	146662-42-2 (HCl), 105350-26-3 (free base)[1]
Appearance	Solid powder
Purity	≥99% (HPLC)[2]
Solubility	Soluble to 50 mM in DMSO
Storage	Desiccate at room temperature. For long-term storage, -20°C is recommended.

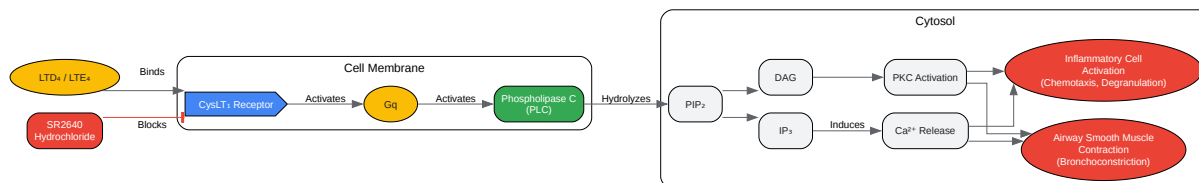
Mechanism of Action and Signaling Pathway

SR2640 hydrochloride exerts its pharmacological effects by competitively antagonizing the binding of cysteinyl leukotrienes LTD₄ and LTE₄ to the CysLT₁ receptor. The binding of these leukotrienes to their G-protein coupled receptor (GPCR) on airway smooth muscle cells and inflammatory cells initiates a signaling cascade that leads to the key pathological features of asthma.

The activation of the CysLT₁ receptor by its ligands, primarily LTD₄, leads to the activation of Gq proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of airway smooth muscle, resulting in bronchoconstriction. In inflammatory cells, this signaling pathway can promote chemotaxis, degranulation, and the release of pro-inflammatory mediators.

SR2640 hydrochloride, by blocking the binding of LTD₄ and LTE₄ to the CysLT₁ receptor, inhibits these downstream signaling events, thereby attenuating bronchoconstriction and

airway inflammation.



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Figure 1: Cysteinyl Leukotriene Signaling Pathway and the inhibitory action of SR2640.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **SR2640 hydrochloride**.

Table 1: In Vitro Activity of **SR2640 Hydrochloride**

Parameter	Species/Tissue	Agonist	Value	Reference
pA ₂	Guinea Pig Trachea	LTD ₄	8.7	[1][2]
IC ₅₀ (Binding)	Guinea Pig Lung Membranes	[³ H]LTD ₄	23 nM	
IC ₅₀ (Contraction)	Guinea Pig Ileum	LTD ₄	Not Reported	

Table 2: In Vivo Activity of **SR2640 Hydrochloride**

Model	Species	Effect Measured	Dose Range	Result	Reference
LTD ₄ -induced Bronchoconstriction	Guinea Pig	Inhibition of Bronchoconstriction	0.03 - 1.0 mg/kg (i.v.)	Dose-dependent rightward shift of the dose-response curve	
Antigen-induced Bronchoconstriction	Guinea Pig	Inhibition of Bronchoconstriction	1 mg/kg (i.v.)	Significant inhibition	
LTD ₄ Inhalation Challenge	Human (Asthmatics)	Attenuation of Bronchoconstriction	Not specified	Characterized as a "weak" antagonist	

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **SR2640 hydrochloride** in asthma research.

In Vitro Guinea Pig Tracheal Ring Contraction Assay

This assay is used to assess the direct effect of **SR2640 hydrochloride** on airway smooth muscle contraction induced by CysLT₁ receptor agonists.

Materials:

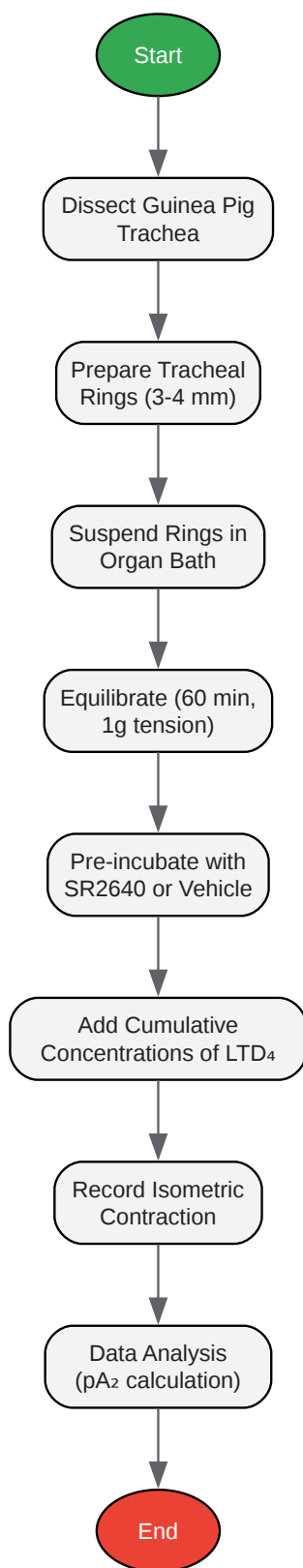
- Male Dunkin-Hartley guinea pigs (300-400g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
- Leukotriene D₄ (LTD₄)

- **SR2640 hydrochloride**

- Organ bath system with isometric force transducers

Procedure:

- Euthanize a guinea pig via an approved method.
- Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
- Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
- Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
- Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
- To assess the antagonist effect of SR2640, pre-incubate the tracheal rings with varying concentrations of **SR2640 hydrochloride** (or vehicle control) for a specified period (e.g., 30 minutes).
- Generate a cumulative concentration-response curve to LTD₄ by adding increasing concentrations of the agonist to the organ bath.
- Record the isometric contraction using a force transducer and data acquisition system.
- Analyze the data to determine the pA₂ value of **SR2640 hydrochloride**.



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